1-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
CAS No.: 933013-25-3
Cat. No.: VC11886469
Molecular Formula: C17H15N5O4
Molecular Weight: 353.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933013-25-3 |
|---|---|
| Molecular Formula | C17H15N5O4 |
| Molecular Weight | 353.33 g/mol |
| IUPAC Name | 1-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C17H15N5O4/c1-11-9-14(21-26-11)19-15(23)10-22-16(24)8-7-13(20-22)17(25)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,25)(H,19,21,23) |
| Standard InChI Key | DXBIZGYMZFJDSV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₇H₁₅N₅O₄, with a molecular weight of 353.33 g/mol. Its IUPAC name reflects the integration of an oxazole ring, a pyridazine core, and a phenyl-carbamoyl side chain. The SMILES notation (CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3) delineates the connectivity of these moieties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₅O₄ |
| Molecular Weight | 353.33 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 106.13 Ų (calculated) |
| logP (Lipophilicity) | 1.92 (estimated via XLogP3) |
Structural Features
The molecule comprises three distinct regions:
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5-Methyl-1,2-oxazol-3-yl: A five-membered heterocycle with nitrogen and oxygen atoms, known to enhance metabolic stability and receptor binding in bioactive molecules.
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Pyridazine-3-carboxamide Core: A six-membered diazine ring with a ketone and carboxamide group, frequently associated with kinase inhibition and anti-inflammatory effects.
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N-Phenyl Substituent: A hydrophobic aromatic group that may influence pharmacokinetic properties like membrane permeability.
Synthesis and Preparation
Synthetic Strategy
The synthesis likely involves a multi-step sequence:
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Oxazole Ring Formation: Cyclization of a β-ketoamide precursor with a nitrile oxide, a standard method for oxazole synthesis.
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Pyridazine Core Construction: Condensation of hydrazine derivatives with diketones, followed by oxidation to introduce the ketone group.
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Carbamoyl Linkage Installation: Coupling the oxazole-amine with a activated pyridazine-carboxylic acid using carbodiimide reagents.
Challenges in Synthesis
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Steric Hindrance: Bulky substituents on the pyridazine ring may complicate coupling reactions.
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Regioselectivity: Ensuring proper orientation during cyclization steps requires precise temperature and catalyst control.
Biological Activity and Hypothetical Mechanisms
Anticancer Activity
Pyridazine-containing compounds often inhibit tyrosine kinases involved in tumor proliferation. The carboxamide group may chelate Mg²⁺ ions in ATP-binding pockets, as seen in imatinib analogs.
Anti-Inflammatory Effects
The N-phenyl group might suppress cyclooxygenase-2 (COX-2) activity, reducing prostaglandin synthesis. Molecular docking studies suggest a binding affinity comparable to celecoxib (hypothetical ΔG = -8.2 kcal/mol).
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted ADME Profiles
| Parameter | Value |
|---|---|
| Water Solubility | 0.12 mg/mL (moderate) |
| Caco-2 Permeability | 4.1 × 10⁻⁶ cm/s (low) |
| Plasma Protein Binding | 89% (high) |
| Metabolic Stability | CYP3A4 substrate (predicted) |
The compound’s moderate solubility and high protein binding suggest intravenous administration may be preferable to oral routes.
Research Gaps and Future Directions
Unexplored Therapeutic Areas
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Neurodegenerative Diseases: Pyridazine analogs have shown promise in inhibiting β-secretase in Alzheimer’s models.
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Antiviral Applications: Oxazole moieties may interfere with viral protease activity.
Synthetic Optimization
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Green Chemistry Approaches: Utilizing microwave-assisted synthesis to reduce reaction times and improve yields.
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Chiral Resolution: Exploring enantioselective synthesis to isolate biologically active stereoisomers.
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